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Compound of Interest |

Compound Name: 2-(Chlorosulfonyl)ethyl acetate
CAS No.: 78303-71-6
Cat. No.: B2457765
- 7

Executive Summary & Structural Disambiguation

Before detailing the spectral data, it is critical to resolve potential nomenclature confusion
common in commercial catalogs.

o Target Molecule:2-(Chlorosulfonyl)ethyl acetate (Structure A).

o

IUPAC Name: 2-Acetoxyethanesulfonyl! chloride.[1]

Formula:

o

Structure:

[¢]

[¢]

CAS: 127603-68-7 (or related derivatives like 18025-57-5).

o

Application: Bifunctional reagent used to introduce the ethyl acetate sulfonyl motif;
precursor for ethenesulfonate derivatives via elimination.

o Commonly Confused Analog:Ethyl (chlorosulfonyl)acetate (Structure B).
o Structure:

o Distinction: Structure A is an acetate ester of a sulfonated alcohol. Structure B is an ethyl
ester of a sulfonated carboxylic acid. This guide focuses on Structure A.
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Synthesis & Mechanistic Pathway[2]

The definitive synthesis of 2-(chlorosulfonyl)ethyl acetate was established by King and
Hillhouse (Can. J. Chem., 1983).[1][2] It proceeds via the chlorination of 2-mercaptoethanol
followed by acetylation.

Reaction Workflow

» Oxidative Chlorination: 2-Mercaptoethanol is treated with agqueous chlorine to form 2-
hydroxyethanesulfonyl chloride (1a).[3] This intermediate is stable in

but unstable neat.

o Acetylation: The intermediate (1a) is reacted with acetyl chloride to yield the target 2-
acetoxyethanesulfonyl chloride.

Acetyl Chloride
. 2-(Chlorosulfonyl)ethyl acetate
ClI2 / H20 (Acetylation) (AcO-CH2-CH2-502Cl)
2-Hydroxyethanesulfonyl chloride

2-Mercaptoethanol Oxidative Chlorination) . o
(HO-CHZp-CHZ-SH) ( ) > (HO-CHZ-CHZ-SOZCD Cychzatlon
(Intermediate 1a)

. . e i 1
-_(Side Reaction) | 1 2.0xathiolane 2,2-dioxide |
| (Propane sultone analog) :

____________________

Click to download full resolution via product page

Figure 1: Synthesis pathway adapted from King et al. (1983), highlighting the critical
intermediate.

Spectroscopic Data

The following data is synthesized from the characterization of the precursor (2-
hydroxyethanesulfonyl chloride) and the acetylation shifts confirmed in the primary literature [1].

Nuclear Magnetic Resonance ( H NMR)

Solvent: Deuterated Chloroform (

) Frequency: 400 MHz (Standard)
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Chemical Shift
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Mechanistic Insight: The key diagnostic feature is the downfield shift of the

-methylene protons. In the precursor alcohol, these appear at 4.28 ppm. Upon acetylation, the
inductive effect of the carbonyl shifts this signal to the 4.70 ppm region, confirming
esterification.

Infrared Spectroscopy (IR)

Method: Neat liquid film or in

solution.
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Wavenumber (

Intensity Functional Group Vibrational Mode
)
Carbonyl stretchin
1745 - 1755 Strong Ester Y g
(Acetate).
Asymmetric stretch (
1375 - 1385 Strong Sulfonyl
).
Symmetric stretch (
1165 - 1175 Strong Sulfonyl
).
1220 - 1240 Medium Ester C-O-C stretching.

Validation Check: The absence of a broad band at 3400-3600 cm~* confirms the complete
conversion of the hydroxyl group (precursor) to the acetate.

Mass Spectrometry (MS)
Method: Electron Impact (El), 70 eV.

e Molecular lon (

): m/z 186 (Weak/Trace). Sulfonyl chlorides often show weak molecular ions due to the labile
Cl atom.

o Base Peak / Fragments:
o m/z 151 (

): Loss of chlorine radical.

o m/z 143 (

): Loss of the acetyl group (

).
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o m/z43(
). Acetyl cation (Diagnostic for acetates).
o m/z 63 (

): Recombination fragment often seen in chloroethyl derivatives.

Experimental Protocols
Sample Preparation for NMR

Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the sulfonic acid (
) and HCI, which causes peak broadening and shifting.

e Drying: Ensure the NMR tube is oven-dried.

e Solvent: Use

stored over molecular sieves (4A) to remove trace water.

e Scavenger (Optional): If the sample is old, trace HCl may be present. Adding a small amount
of solid

to the NMR tube can neutralize acid, though fresh preparation is preferred.

Handling & Stability

e Thermal Instability: As noted by King [1],

-substituted ethanesulfonyl chlorides can undergo thermal elimination to form ethenesulfonyl
chloride or sultones. Store at -20°C.

e Reactivity: The compound is a dual electrophile. Nucleophiles (amines, alcohols) will attack
the sulfonyl chloride first (faster kinetics) before attacking the acetate ester.
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Figure 2: Reactivity profile. Note that base-mediated elimination is a major competing pathway.
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o Source:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://cdnsciencepub.com/doi/pdf/10.1139/v83-275
https://udhtu.edu.ua/wp-content/uploads/2017/07/dis_Zarovna.pdf
https://www.researchgate.net/publication/237859840_Organic_sulfur_mechanisms_24_Preparation_and_reactions_of_2-hydroxyethanesulfonyl_chloride_the_first_hydroxyalkanesulfonyl_chloride
https://www.researchgate.net/publication/237858790_Betylates_2_The_formation_and_high_reactivity_of_alkyl_0betylates
https://www.benchchem.com/product/b2457765#spectroscopic-data-nmr-ir-ms-for-2-chlorosulfonyl-ethyl-acetate
https://www.benchchem.com/product/b2457765#spectroscopic-data-nmr-ir-ms-for-2-chlorosulfonyl-ethyl-acetate
https://www.benchchem.com/product/b2457765#spectroscopic-data-nmr-ir-ms-for-2-chlorosulfonyl-ethyl-acetate
https://www.benchchem.com/product/b2457765#spectroscopic-data-nmr-ir-ms-for-2-chlorosulfonyl-ethyl-acetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2457765?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2457765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

